molecular formula C13H14ClNO2 B14229218 1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride CAS No. 821789-66-6

1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride

Cat. No.: B14229218
CAS No.: 821789-66-6
M. Wt: 251.71 g/mol
InChI Key: KDFSTRJXLDHOBX-UHFFFAOYSA-N
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Description

1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of a hydroxyphenyl group and two methyl groups attached to the pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with 2,6-dimethylpyridine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture under reflux and using a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The pyridinone ring can be reduced to form dihydropyridinone derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridinone derivatives.

    Substitution: Halogenated or alkylated pyridinone derivatives.

Scientific Research Applications

1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the pyridinone ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-methylquinoline: Shares the hydroxyphenyl group but has a different ring structure.

    2,6-dimethylpyridine: Lacks the hydroxyphenyl group but has the same methyl-substituted pyridine ring.

    4-hydroxybenzaldehyde: Contains the hydroxyphenyl group but lacks the pyridinone ring.

Uniqueness

1-(4-hydroxyphenyl)-2,6-dimethyl-1H-pyridin-4-one hydrochloride is unique due to the combination of the hydroxyphenyl group and the dimethyl-substituted pyridinone ring. This structural arrangement imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

CAS No.

821789-66-6

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2,6-dimethylpyridin-4-one;hydrochloride

InChI

InChI=1S/C13H13NO2.ClH/c1-9-7-13(16)8-10(2)14(9)11-3-5-12(15)6-4-11;/h3-8,15H,1-2H3;1H

InChI Key

KDFSTRJXLDHOBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(N1C2=CC=C(C=C2)O)C.Cl

Origin of Product

United States

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